1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

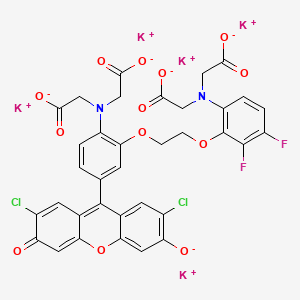

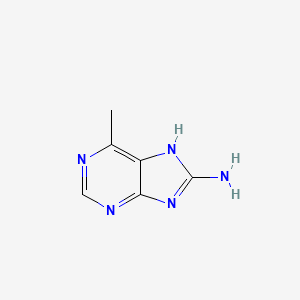

1,N6-Ethenoadenosine 5’-monophosphate (1,N6-ε-AMP) is a highly fluorescent analog of adenosine 5’-monophosphate (AMP). It serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm .

Molecular Structure Analysis

The molecular formula of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is C12H12N5O7PNa2 . The InChI string and SMILES string provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

The molecular weight of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is 415.21 g/mol . It has a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm .Scientific Research Applications

Adenosine Receptor Research

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is utilized in biomedical research for its high-affinity binding to adenosine receptors . This application is crucial in studying neurological diseases such as Parkinson’s and Alzheimer’s , where adenosine receptors are implicated in disease pathology.

Fluorescent Probing

The compound serves as a highly fluorescent analog of AMP, characterized by a long fluorescent lifetime and detectability at low concentrations . It is used as an effective probe in AMP-related systems, with an excitation wavelength range of 250-300 nm and emission at 415 nm .

5’-Nucleotidase Activity Assays

Researchers employ 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) in assays to measure the activity of 5’-nucleotidase . This enzyme plays a role in purine metabolism, and its activity is significant in various physiological and pathological processes.

Purinergic Signaling Studies

This compound is used as a P2Y2 and P2Y6 receptor agonist in research targeting purinergic signaling mechanisms . Such studies are relevant in understanding diseases related to ureteral obstruction and pulmonary conditions.

Mechanism of Action

Safety and Hazards

Future Directions

As a highly fluorescent analog of adenosine 5’-monophosphate (AMP), 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) serves as an effective probe for AMP-related systems . Its future applications could be in the field of biochemistry for studying AMP-related systems and in assays of 5’-nucleotidase activity .

properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSQHHAQCKSCRL-CMUBXXRSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5Na2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (](/img/no-structure.png)

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)